molecular formula C25H30N4O3 B2581915 1-ethyl-4-hydroxy-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one CAS No. 897617-70-8

1-ethyl-4-hydroxy-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2581915
CAS No.: 897617-70-8
M. Wt: 434.54
InChI Key: DEKWCXFRLKQGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-hydroxy-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates multiple pharmacophores, including a 2-pyridyl piperazine moiety and a 4-hydroxy-2-pyridinone core. The 2-pyridyl piperazine group is a common structural element in ligands targeting various G-protein coupled receptors (GPCRs), particularly in the central nervous system . The presence of this specific substitution pattern suggests potential for receptor binding activity, making it a valuable candidate for the development of novel bioactive compounds . The molecular framework of this chemical is analogous to that of numerous privileged scaffolds used in pharmaceutical development. Nitrogen-containing heterocycles, such as the pyridinone and piperazine rings present in this molecule, are fundamental building blocks in a vast array of therapeutics and are frequently synthesized using advanced catalytic methods, including palladium-catalyzed cross-coupling and heteroannulation reactions . Its structural complexity offers researchers a sophisticated tool for probing biological pathways and constructing new chemical libraries for high-throughput screening. Researchers can employ this compound in various applications, including but not limited to, the synthesis of more complex molecules, as a standard in analytical method development, and for in vitro biological assays to investigate its pharmacological profile. As with any research compound, users should conduct thorough investigations into its specific properties and potential for off-target effects, such as phospholipidosis, which can be associated with cationic amphiphilic structures . This product is provided for research purposes within laboratory settings. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-ethyl-4-hydroxy-3-[(3-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-4-29-18(2)16-21(30)23(25(29)31)24(19-8-7-9-20(17-19)32-3)28-14-12-27(13-15-28)22-10-5-6-11-26-22/h5-11,16-17,24,30H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKWCXFRLKQGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=CC=N4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridin-2(1H)-one Derivatives

Antioxidant Activity

Pyridin-2(1H)-one derivatives with 4-bromophenyl substituents (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit superior antioxidant activity (67–79% DPPH scavenging at 12 ppm), comparable to ascorbic acid (82.71%). In contrast, 4-methoxyphenyl analogs show reduced activity (17.55%), suggesting electron-withdrawing groups (e.g., Br) enhance radical stabilization .
Implications for Target Compound : The 3-methoxyphenyl group in the target compound may limit antioxidant efficacy but could improve solubility or target specificity.

Antibacterial Activity

Pyridin-2(1H)-one derivatives with 4-hydroxy-3-methoxyphenyl and cyano groups display moderate inhibition against Staphylococcus aureus and Escherichia coli. Activity correlates with hydrophobic substituents enhancing membrane penetration .

Piperazine-Linked Anticancer Agents

Compounds like (2-fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone (7e) show potent cytotoxicity (IC₅₀ < 10 µM) against HepG2 and HeLa cells. Fluorine and trifluoromethyl groups enhance binding to hydrophobic kinase pockets . Target Compound Comparison: The absence of fluorine in the target compound may reduce cytotoxicity but improve metabolic stability. The pyridin-2-yl piperazine moiety could facilitate similar receptor interactions via nitrogen coordination .

Anti-inflammatory Pyridazinone Derivatives

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one exhibits anti-inflammatory activity (IC₅₀ = 11.6 µM) via COX-2 inhibition. The pyridazinone core and methylphenyl group are critical for binding .

Structural and Functional Data Tables

Table 2: ADMET and Physicochemical Properties

Property Target Compound 4-Bromophenyl Analog Fluorophenyl Analog
LogP (Predicted) ~3.5 (moderate lipophilicity) 4.2 3.8
Solubility (mg/mL) 0.1–0.5 (low) <0.1 0.3
Metabolic Stability Moderate (ethyl/methyl) Low (cyano) High (fluorine)

Molecular Docking Insights

  • The pyridin-2-yl piperazine moiety in the target compound may bind kinase ATP pockets via pyridine nitrogen coordination, similar to imidazo-pyridine derivatives .
  • The 3-methoxyphenyl group could engage in hydrophobic interactions, though less effectively than fluorine or bromine in enhancing binding affinity .

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